Barium titanium oxide

Catalog No.
S1508506
CAS No.
12047-27-7
M.F
BaO3Ti
M. Wt
233.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium titanium oxide

CAS Number

12047-27-7

Product Name

Barium titanium oxide

IUPAC Name

barium(2+);oxygen(2-);titanium(4+)

Molecular Formula

BaO3Ti

Molecular Weight

233.19 g/mol

InChI

InChI=1S/Ba.3O.Ti/q+2;3*-2;+4

InChI Key

VKJLWXGJGDEGSO-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ti+4].[Ba+2]

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Ba+2]

Ferroelectricity and Piezoelectricity:

  • Barium titanate exhibits ferroelectricity, meaning it possesses a spontaneous electric polarization that can be reversed by an external electric field.
  • It also exhibits piezoelectricity, where an applied mechanical stress generates a voltage, and vice versa.
  • These properties make BTO a promising candidate for transducers, which convert one form of energy into another. For example, piezoelectric transducers are used in ultrasound imaging and energy harvesting applications. [Source: Barium Titanate (BaTiO3) Nanoparticles - Properties, Applications - AZoNano, ]

Pyroelectricity and Photorefraction:

  • Barium titanate is also pyroelectric, generating a voltage when its temperature changes.
  • Additionally, it exhibits the photorefractive effect, where light can change its refractive index.
  • These properties make BTO useful for infrared sensors and nonlinear optics, which involve the interaction of light with matter. [Source: Barium Titanate - Wikipedia, ]

Research into New Applications:

  • Ongoing research explores the potential of barium titanate in various emerging fields.
  • This includes applications in memory devices, neuromorphic computing, and biomedical engineering.
  • For example, studies are investigating the use of BTO nanoparticles for drug delivery and cancer treatment. [Source: Synthesis, Characterization, and Application of BaTiO3 Nanoparticles for Anti-Cancer Activity | Journal of Cluster Science - SpringerLink, ]

Barium titanium oxide, commonly known as barium titanate, is an inorganic compound with the chemical formula BaTiO₃. This compound appears as a white powder and is transparent when formed into large crystals. Barium titanate is notable for its ferroelectric, pyroelectric, and piezoelectric properties, making it a significant material in various electronic applications. It exhibits a photorefractive effect and can exist in multiple polymorphic forms depending on temperature: cubic, tetragonal, orthorhombic, and rhombohedral. The cubic phase is stable at high temperatures, while the lower symmetry phases are stabilized at lower temperatures due to the displacement of titanium ions from their center positions in the crystal lattice .

The unique properties of BTO arise from its perovskite structure. The ability of the Ti4+ cations to displace slightly under an electric field creates a net polarization within the material, making it ferroelectric []. This displacement also allows for a change in shape when a mechanical stress is applied, making it piezoelectric. Additionally, BTO exhibits a change in polarization with temperature variations, leading to its pyroelectric behavior [].

, particularly with acids and reducing agents. It is insoluble in water but reacts with sulfuric acid and concentrated hydrochloric acid, producing soluble barium salts. Additionally, barium titanate can react with nitrogen trichloride, resulting in a mixture that retains its ferroelectric properties . The compound can also undergo solid-state reactions with other oxides or carbonates at elevated temperatures to form various titanium oxides .

Barium titanium oxide can be synthesized through several methods:

  • Solid-State Reaction: This conventional method involves heating barium carbonate (BaCO₃) and titanium dioxide (TiO₂) at temperatures above 1000 °C .
  • Sol-Hydrothermal Method: A relatively simple technique that allows for the controlled synthesis of barium titanate under hydrothermal conditions.
  • Mechanochemical Activation: This approach utilizes mechanical energy to facilitate reactions between barium oxide (BaO) and titanium dioxide (TiO₂) in a solid-state environment .
  • Liquid Phase Sintering: Involves heating mixtures of barium carbonate and titanium dioxide to promote reaction through liquid phases .

Barium titanium oxide has a wide range of applications due to its unique electrical properties:

  • Dielectric Capacitors: Used extensively in electronic components due to its high dielectric constant, which can reach values as high as 15,000 over narrow temperature ranges.
  • Piezoelectric Devices: Employed in microphones, sensors, and actuators where mechanical stress induces electrical charge.
  • Thermistors: Utilized in temperature sensing and control applications.
  • Nanocarriers for Drug Delivery: Leveraged for its biocompatibility in medical applications.
  • Energy Storage Systems: Recently investigated for use in capacitors for electric vehicles due to its high permittivity .

Studies on the interactions of barium titanium oxide with other materials have revealed its potential to enhance the properties of composite materials. For instance, when included in tin matrices, it significantly increases viscoelastic stiffness compared to pure tin . Furthermore, investigations into its magnetoelectric effects indicate promising applications in advanced electronic devices when used as substrates for thin films .

Barium titanium oxide shares similarities with several other compounds, particularly those within the perovskite family. Here are some comparable compounds:

CompoundChemical FormulaUnique Properties
Strontium TitanateSrTiO₃Exhibits lower dielectric constant than barium titanate but is also ferroelectric.
Lead Zirconate TitanatePb(ZrTi)O₃Known for high piezoelectric coefficients; used in sensors and actuators.
Calcium TitanateCaTiO₃Exhibits ferroelectric properties but has a lower Curie temperature compared to barium titanate.
Bismuth TitanateBiTiO₃Displays ferroelectric behavior; used in non-linear optics.

Barium titanium oxide stands out due to its exceptionally high dielectric constant and versatility across various applications ranging from electronics to biomedical fields . Its unique phase transitions and structural properties further enhance its desirability as a functional material in advanced technological applications.

The tetragonal phase of barium titanium oxide exhibits distinctive crystallographic features that define its ferroelectric behavior at room temperature conditions [1] [2]. This phase crystallizes in space group P4mm with five atoms per unit cell, representing a distorted variant of the cubic perovskite structure [15] [7]. The tetragonal symmetry emerges from the displacement of titanium cations from their centrosymmetric positions within the oxygen octahedra, creating a spontaneous polarization along the crystallographic c-axis [6] [19].

Structural analysis reveals that the tetragonal unit cell parameters demonstrate specific dimensional relationships that characterize the ferroelectric distortion [15] [18]. The lattice parameters exhibit values of a = b = 3.9988 Å and c = 4.0222 Å, yielding a tetragonality ratio of c/a = 1.0058 [15]. This elongation along the c-axis represents the fundamental structural signature of the ferroelectric state, with the tetragonal distortion directly correlating with the magnitude of spontaneous polarization [18] [31].

Table 1: Crystallographic Parameters of Tetragonal Barium Titanium Oxide

ParameterValueUnitTemperatureReference
a = b3.9988ÅRoom temperature [15]
c4.0222ÅRoom temperature [15]
c/a ratio1.0058-Room temperature [15]
Cell volume64.317ųRoom temperature [15]
Space groupP4mm-Room temperature [15]
Tetragonality0.58%-Room temperature [15]

The atomic displacement patterns in the tetragonal phase reveal coordinated movements of titanium and oxygen atoms that establish the polar character [7] [19]. Titanium cations undergo displacement along the [1] direction by approximately 0.1 Å from their ideal cubic positions, while oxygen atoms experience corresponding displacements that maintain the overall structural stability [7]. These displacements create electric dipoles that align cooperatively throughout the crystal lattice, generating macroscopic ferroelectric polarization [6] [10].

Temperature-dependent structural measurements demonstrate that the tetragonal phase exhibits thermal expansion anisotropy with distinct coefficients along the a and c axes [1] [18]. The linear expansion coefficient along the c-axis differs significantly from that in the basal plane, creating complex thermal stress patterns that influence phase stability [1]. Calcination temperature studies reveal systematic variations in tetragonality, with higher processing temperatures yielding enhanced c/a ratios ranging from 0.49% at 600°C to 0.86% at 1200°C [18].

Cubic Paraelectric Phase Properties

The cubic paraelectric phase of barium titanium oxide emerges at elevated temperatures above the Curie temperature of approximately 393 K (120°C) [1] [2] [6]. This high-temperature phase crystallizes in the centrosymmetric space group Pm-3m with lattice parameter a = 4.0354 Å and unit cell volume of 65.715 ų [16]. The cubic structure represents the prototype perovskite arrangement where barium cations occupy corner positions, titanium cations reside at body-center sites, and oxygen anions occupy face-centered positions [2] [8].

The paraelectric character of the cubic phase arises from the centrosymmetric positioning of titanium cations within the oxygen octahedra [6] [16]. Unlike the ferroelectric phases, titanium atoms in the cubic structure maintain their ideal positions at the centers of the octahedral coordination environments, eliminating spontaneous polarization [2] [19]. The absence of cooperative dipole alignment results in zero net polarization and paraelectric behavior characterized by high dielectric permittivity without spontaneous electric field generation [6].

Table 2: Phase Transition Temperatures in Barium Titanium Oxide

Phase TransitionTemperature (K)Temperature (°C)Structural ChangeReference
Rhombohedral → Orthorhombic183-90[11] polar direction [6] [7]
Orthorhombic → Tetragonal2785 [11][1] polar direction [6] [7]
Tetragonal → Cubic393120 [1] → no polar direction [1] [2] [6]

Structural dynamics in the cubic phase involve thermal fluctuations of titanium cations between equivalent off-center positions [12] [22]. First-principles molecular dynamics simulations reveal that titanium atoms undergo rapid hopping between multiple <111> displacement directions, creating dynamic disorder that averages to the centrosymmetric cubic structure [12]. These fluctuations represent precursor phenomena to the ferroelectric transition, with correlation times and amplitudes that increase as temperature approaches the Curie point [10] [22].

The temperature dependence of lattice parameters in the cubic phase demonstrates positive thermal expansion with coefficients that differ from those observed in ferroelectric phases [1] [10]. Volume expansion occurs uniformly in all crystallographic directions, contrasting with the anisotropic behavior characteristic of lower-symmetry phases [32]. Dielectric measurements reveal that the cubic phase exhibits Curie-Weiss behavior with a characteristic temperature dependence of permittivity above the transition temperature [6] [28].

Rhombohedral Phase Architecture

The rhombohedral phase of barium titanium oxide manifests at low temperatures below 183 K (-90°C) as the most distorted ferroelectric polymorph [6] [7]. This phase crystallizes in space group R3m with three symmetry-inequivalent atoms per unit cell, representing the maximum structural distortion achievable in the barium titanium oxide system [7]. The rhombohedral symmetry emerges from titanium displacements along the crystallographic direction, creating polarization oriented along the body diagonal of the original cubic unit cell [7] [19].

Atomic displacement patterns in the rhombohedral phase involve coordinated movements of titanium and oxygen atoms along all three Cartesian axes [7]. Titanium cations undergo displacement of approximately 0.15 Å from their cubic positions along the direction, while oxygen atoms experience corresponding displacements that maintain charge neutrality and structural stability [7]. These displacements create the largest spontaneous polarization among all ferroelectric phases of barium titanium oxide [32].

The rhombohedral lattice exhibits complex geometric relationships that distinguish it from higher-symmetry phases [7]. The unit cell parameters demonstrate hexagonal metrics with equivalent a and b parameters and a unique c parameter, though the actual symmetry remains rhombohedral due to the specific atomic arrangements [7]. Theoretical calculations indicate that the rhombohedral phase possesses the deepest potential energy wells for titanium displacement, contributing to its stability at low temperatures [7] [32].

Table 3: Structural Parameters Across Different Phases

PhaseSpace GroupUnit Cell Volume (ų)Titanium Displacement DirectionPolarization DirectionReference
CubicPm-3m65.715NoneNone [16]
TetragonalP4mm64.317 [1] [1] [15]
OrthorhombicAmm2Variable [11] [11] [7]
RhombohedralR3mVariable [7]

Electronic structure calculations reveal that the rhombohedral phase exhibits enhanced orbital hybridization between titanium 3d and oxygen 2p states compared to other phases [7] [10]. This increased covalent character contributes to the stability of the rhombohedral distortion and influences the magnitude of Born effective charges [7]. The enhanced hybridization also affects the vibrational properties, leading to characteristic phonon modes that distinguish the rhombohedral phase from other polymorphs [10].

Temperature-dependent studies demonstrate that the rhombohedral phase exhibits negative thermal expansion in certain crystallographic directions [10] [32]. This anomalous thermal behavior results from the complex interplay between lattice vibrations and structural distortions that characterize this highly distorted phase [32]. The negative expansion coefficients contribute to the thermodynamic driving forces for phase transitions as temperature increases [10].

Phase Transition Mechanisms in Barium Titanium Oxide

The phase transition mechanisms in barium titanium oxide involve complex thermodynamic processes that combine displacive and order-disorder characteristics [10] [12] [22]. These transitions represent cooperative phenomena where structural distortions, electronic correlations, and thermal fluctuations interact to drive systematic changes in crystal symmetry [6] [10]. The transition sequence follows a specific pattern: cubic ↔ tetragonal ↔ orthorhombic ↔ rhombohedral, with each transformation involving distinct mechanistic features [6] [7].

The cubic-to-tetragonal transition demonstrates primarily displacive character with continuous evolution of structural parameters [1] [6] [10]. This transition occurs through the condensation of a soft phonon mode at the Brillouin zone center, leading to the cooperative displacement of titanium cations along the [1] direction [10] [12]. Temperature-dependent studies reveal that this transition exhibits first-order characteristics with discontinuous changes in lattice parameters despite the continuous nature of the atomic displacements [1] [6].

First-principles molecular dynamics simulations elucidate the microscopic mechanisms underlying these phase transitions [10] [12]. The calculations demonstrate that the transitions involve the sequential ordering of different titanium displacement directions, with thermal fluctuations playing crucial roles in determining transition temperatures [10] [22]. The order-disorder component becomes increasingly important at higher temperatures, where dynamic hopping between equivalent displacement sites influences the average structure [12].

Table 4: Phase Transition Characteristics

TransitionMechanism TypeOrder ParameterTemperature Range (K)Structural ChangeReference
Cubic → TetragonalDisplacivePolarization [1]390-400Soft mode condensation [10] [12]
Tetragonal → OrthorhombicMixedPolarization [11]270-280Symmetry lowering [6] [10]
Orthorhombic → RhombohedralDisplacivePolarization180-190Maximum distortion [7] [10]

Thermodynamic analysis based on quasi-harmonic approximations reveals the energetic contributions to phase stability [10]. The calculations demonstrate that vibrational entropy, electronic structure changes, and volume effects all contribute to the relative stability of different phases [10]. The free energy differences between phases decrease as temperature increases, leading to the observed sequence of phase transitions [10] [32].

The transition mechanisms also involve changes in domain structure and correlations between different regions of the crystal [11] [14]. Domain wall dynamics play crucial roles in the transition processes, with nucleation and growth of new phase regions occurring through domain wall motion [11]. These mechanisms differ significantly from those observed in magnetic materials, with forward growth being favored over sideways domain wall motion [11].

Domain Formation and Structural Dynamics

Domain formation in barium titanium oxide represents a fundamental aspect of ferroelectric behavior that involves the spontaneous organization of polarized regions with distinct crystallographic orientations [11] [14]. These domains form to minimize electrostatic energy while accommodating mechanical constraints imposed by the crystal structure [11] [22]. The domain architecture exhibits complex hierarchical organization with characteristic length scales ranging from nanometers to micrometers [6] [11].

The nucleation and growth of ferroelectric domains follow specific kinetic pathways that distinguish barium titanium oxide from other ferroelectric materials [11]. Experimental observations reveal that domain formation occurs primarily through the nucleation of numerous thin domains rather than through sideways motion of existing domain walls [11]. These newly formed domains exhibit thicknesses on the order of 10⁻⁴ cm and grow predominantly in the forward direction parallel to the applied electric field [11].

Domain wall characteristics in barium titanium oxide demonstrate unique structural and energetic properties [11] [24]. The domain walls exhibit thicknesses of only a few lattice constants, with wall energies estimated at approximately 10 erg/cm² [11]. This narrow wall width results from the weak coupling between dipoles in directions perpendicular to the polarization axis, creating sharp boundaries between adjacent domains [11].

Table 5: Domain Characteristics in Barium Titanium Oxide

PropertyValueUnitMeasurement ConditionReference
Domain wall thickness1-3Lattice constantsRoom temperature [11]
Domain wall energy~10erg/cm²Room temperature [11]
Typical domain width~10⁻⁴cmElectric field switching [11]
Nucleation rateTemperature dependentdomains/sVariable temperature [11]

Structural dynamics within domains involve collective atomic motions that maintain polarization coherence across extended regions [12] [22]. Molecular dynamics simulations reveal that titanium displacements within individual domains exhibit strong correlations that extend over distances much larger than the unit cell dimensions [12]. These correlations contribute to the stability of the domain structure and influence the response to external perturbations [22].

Temperature-dependent domain dynamics demonstrate systematic changes in nucleation rates and growth velocities [11]. Elevated temperatures accelerate domain nucleation processes while also increasing the growth rates of newly formed domains [11]. These temperature effects result from the enhanced thermal energy available for overcoming nucleation barriers and the increased atomic mobility that facilitates domain wall motion [11] [32].

The switching behavior of domains under applied electric fields reveals the fundamental mechanisms of ferroelectric switching [11]. Current measurements during switching processes show characteristic peaks that correspond to the rapid growth of new domains with reversed polarization [11]. The switching time and current magnitude depend systematically on field strength, temperature, and sample geometry [11].

Long-Range Directional Correlations in Dipole Fluctuations

Long-range directional correlations in barium titanium oxide emerge from the cooperative behavior of atomic-scale dipole fluctuations that extend across multiple unit cells [22] [12] [25]. These correlations represent fundamental aspects of the ferroelectric state that govern macroscopic properties through the collective organization of microscopic dipole moments [22] [27]. The correlation phenomena manifest both in the ordered ferroelectric phases and in the apparently disordered paraelectric phase, where precursor effects create significant structural correlations [12] [22].

Theoretical investigations using machine learning-enhanced first-principles calculations reveal that dipole correlations in barium titanium oxide exhibit characteristic length scales that depend on temperature and phase [22]. In the ferroelectric phases, correlations extend throughout entire domains, maintaining coherent polarization over macroscopic distances [22]. The paraelectric phase exhibits shorter-range correlations with correlation lengths that increase as temperature approaches the Curie point [22] [25].

The directional characteristics of dipole correlations demonstrate pronounced anisotropy that reflects the underlying crystal symmetry [12] [27]. In the tetragonal phase, correlations along the polar [1] direction exhibit different characteristics from those in the perpendicular and [10] directions [12]. Molecular dynamics simulations show that transverse correlations (perpendicular to the polarization direction) remain relatively weak, while longitudinal correlations (parallel to polarization) demonstrate strong coupling [12].

Table 6: Correlation Characteristics in Different Phases

PhaseCorrelation LengthDirectional AnisotropyTemperature DependenceReference
CubicVariableIsotropicIncreases near Tc [22] [25]
TetragonalDomain-scaleStrong [1] preferenceDecreases with heating [12] [22]
OrthorhombicIntermediate [11] preferredComplex behavior [12]
RhombohedralExtendedalignmentIncreases with cooling [22]

Fluctuation dynamics in the paraelectric phase reveal complex temporal correlations that provide insights into the phase transition mechanisms [12] [25]. The fluctuations exhibit characteristic time scales that become increasingly slow as temperature approaches the transition temperature, indicating critical slowing down behavior [25]. These dynamic correlations contribute to the anomalous dielectric response observed in the paraelectric phase [6] [22].

Experimental studies using advanced scattering techniques demonstrate that dipole correlations exhibit spatial patterns that reflect the underlying domain structure [5] [13]. Correlation functions measured across different length scales reveal oscillatory behavior that corresponds to the characteristic domain spacing [27]. The correlation patterns also exhibit temperature-dependent changes that track the evolution of domain structure with thermal treatment [13].

UNII

73LKE302QO

Other CAS

12642-89-6

Dates

Modify: 2023-08-15

Explore Compound Types